molecular formula C20H14ClIN2O2 B240346 N-(4-benzamidophenyl)-2-chloro-5-iodobenzamide

N-(4-benzamidophenyl)-2-chloro-5-iodobenzamide

Cat. No.: B240346
M. Wt: 476.7 g/mol
InChI Key: AJHPEGIGFWIOIP-UHFFFAOYSA-N
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Description

N-(4-benzamidophenyl)-2-chloro-5-iodobenzamide is a chemical compound with the molecular formula C20H14ClIN2O2 and a molecular weight of 476.7 g/mol This compound is known for its unique structure, which includes a benzoylamino group, a phenyl ring, and halogen substituents (chlorine and iodine) on the benzamide moiety

Preparation Methods

The synthesis of N-(4-benzamidophenyl)-2-chloro-5-iodobenzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts to facilitate the halogenation steps . Industrial production methods may optimize these steps to enhance yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

N-(4-benzamidophenyl)-2-chloro-5-iodobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to modify the benzoylamino group.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Scientific Research Applications

N-(4-benzamidophenyl)-2-chloro-5-iodobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Medicine: Research has shown potential anticancer activity, making it a candidate for developing new therapeutic agents.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-benzamidophenyl)-2-chloro-5-iodobenzamide involves its interaction with specific molecular targets. In anticancer research, it has been found to inhibit certain enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) in cancer cells. The compound’s halogen substituents enhance its binding affinity to these targets, making it a potent inhibitor .

Comparison with Similar Compounds

N-(4-benzamidophenyl)-2-chloro-5-iodobenzamide can be compared with other benzamide derivatives, such as:

    N-[4-(benzoylamino)phenyl]-2-methoxybenzamide: This compound has a methoxy group instead of halogens, which affects its reactivity and biological activity.

    2-Benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl]benzamide: This derivative has a pyrimidinylsulfamoyl group, providing different pharmacological properties.

Properties

Molecular Formula

C20H14ClIN2O2

Molecular Weight

476.7 g/mol

IUPAC Name

N-(4-benzamidophenyl)-2-chloro-5-iodobenzamide

InChI

InChI=1S/C20H14ClIN2O2/c21-18-11-6-14(22)12-17(18)20(26)24-16-9-7-15(8-10-16)23-19(25)13-4-2-1-3-5-13/h1-12H,(H,23,25)(H,24,26)

InChI Key

AJHPEGIGFWIOIP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)I)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)I)Cl

Origin of Product

United States

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